molecular formula C8H11NO2 B14120824 Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- CAS No. 84673-48-3

Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans-

Katalognummer: B14120824
CAS-Nummer: 84673-48-3
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: QDJAPPBXNHVVSM-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- is an organic compound with the molecular formula C8H11NO2. This compound is characterized by a cyclobutane ring attached to a carboxylic acid ester group and a cyanomethyl group in a trans configuration. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- typically involves the reaction of cyclobutanecarboxylic acid with cyanomethyl reagents under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The esterification process involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans- involves its interaction with molecular targets through its functional groups. The ester and cyanomethyl groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutanecarboxylic acid: A precursor in the synthesis of Cyclobutanecarboxylic acid, 2-(cyanomethyl)-, methyl ester, trans-.

    Cyclobutylamine: Another derivative of cyclobutanecarboxylic acid with different functional groups.

    Cyclobutanecarboxylic acid, 2-methylene-3-oxo-, methyl ester: A structurally similar compound with different substituents.

Eigenschaften

CAS-Nummer

84673-48-3

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

methyl (1R,2S)-2-(cyanomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)7-3-2-6(7)4-5-9/h6-7H,2-4H2,1H3/t6-,7+/m0/s1

InChI-Schlüssel

QDJAPPBXNHVVSM-NKWVEPMBSA-N

Isomerische SMILES

COC(=O)[C@@H]1CC[C@H]1CC#N

Kanonische SMILES

COC(=O)C1CCC1CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.